molecular formula C13H13N3O B581607 3-(6-Aminopyridin-3-yl)-N-methylbenzamide CAS No. 1314985-80-2

3-(6-Aminopyridin-3-yl)-N-methylbenzamide

Cat. No.: B581607
CAS No.: 1314985-80-2
M. Wt: 227.267
InChI Key: TXSBKBNHWHZVLY-UHFFFAOYSA-N
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Description

3-(6-Aminopyridin-3-yl)-N-methylbenzamide is a key chemical scaffold in anticancer research, particularly in the development of novel Aurora Kinase B (AURKB) transcription inhibitors. Recent studies have shown that optimized derivatives of this compound exhibit potent antiproliferative activity against various tested cancer cell lines . One such derivative was reported to demonstrate exceptional potency in A549 lung cancer cells, functioning by inducing G2/M phase cell cycle arrest through the inhibition of AURKB transcription . This mechanism ultimately triggers cell apoptosis via the p53 signaling pathway . The significant in vivo antitumor activity observed in A549 xenograft models further highlights the promise of this compound class, suggesting its potential as a lead structure for new therapeutic agents targeting AURKB-overexpressed or mutated cancers . The 3-(6-aminopyridin-3-yl)benzamide core is part of a broader family of aminopyridine derivatives, which are known for their diverse bioactivity and significance in medicinal chemistry .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(6-aminopyridin-3-yl)-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-15-13(17)10-4-2-3-9(7-10)11-5-6-12(14)16-8-11/h2-8H,1H3,(H2,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXSBKBNHWHZVLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=C1)C2=CN=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90718566
Record name 3-(6-Aminopyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314985-80-2
Record name 3-(6-Aminopyridin-3-yl)-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90718566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 6 Aminopyridin 3 Yl N Methylbenzamide

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a method for designing a synthetic pathway by breaking down the target molecule into simpler, commercially available starting materials. icj-e.org For 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, two primary disconnections guide the synthetic strategy. The first is the disconnection of the amide bond, and the second is the disconnection of the aryl-pyridyl carbon-carbon bond.

The first logical disconnection is at the amide bond (C(O)-N), which simplifies the molecule into two precursor fragments: 3-(6-aminopyridin-3-yl)benzoic acid and methylamine. This approach, however, is less common as the alternative disconnection proves more synthetically accessible.

The more strategically sound disconnection is at the C-C bond between the pyridine (B92270) and benzene (B151609) rings. This leads to two key building blocks: a substituted pyridine and a substituted benzamide (B126). This approach allows for the use of powerful and versatile cross-coupling reactions, such as the Suzuki-Miyaura coupling. wikipedia.org This leads to two potential synthetic routes:

Route A: Coupling of a 6-aminopyridine-3-yl boronic acid derivative with a 3-halo-N-methylbenzamide.

Route B: Coupling of a 3-(N-methylcarbamoyl)phenylboronic acid with a 3-halo-6-aminopyridine derivative.

Both routes have been successfully employed, with the choice often depending on the availability and stability of the starting materials.

Precursor Synthesis Strategies for Substituted Pyridine and Benzamide Moieties

The successful synthesis of the target compound relies on the efficient preparation of the key pyridine and benzamide precursors.

Preparation of 6-Aminopyridine-3-yl Building Blocks

The 6-aminopyridine-3-yl moiety can be prepared in various functionalized forms suitable for cross-coupling reactions.

(6-Aminopyridin-3-yl)boronic acid: This is a key intermediate for Suzuki coupling. chemicalbook.comchemicalbook.comnih.govmedchemexpress.com It can be synthesized from 2-amino-5-bromopyridine (B118841) through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester and subsequent hydrolysis.

2-Amino-5-bromopyridine: This is a common and commercially available starting material. It can be synthesized by the bromination of 2-aminopyridine. orgsyn.orgchemicalbook.comresearchgate.net Various brominating agents can be used, including bromine in acetic acid or N-bromosuccinimide (NBS). orgsyn.orgchemicalbook.com Phenyltrimethylammonium tribromide has also been reported as an effective brominating agent. google.com

Here is a table summarizing the synthesis of 2-Amino-5-bromopyridine:

Starting MaterialReagentSolventYieldReference
2-AminopyridineBromineAcetic Acid62-67% orgsyn.org
2-AminopyridineN-Bromosuccinimide (NBS)Acetonitrile (B52724)Good regioselectivity chemicalbook.com
2-AminopyridinePhenyltrimethylammonium tribromideChloroform78% google.com

Functionalization of N-Methylbenzamide Precursors

The N-methylbenzamide portion of the molecule also requires functionalization for the cross-coupling reaction.

3-Bromo-N-methylbenzamide: This precursor can be synthesized from 3-bromobenzoic acid by converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride, followed by reaction with methylamine. nih.govglpbio.com

3-(N-methylcarbamoyl)phenylboronic acid: This can be prepared from 3-bromo-N-methylbenzamide via a palladium-catalyzed borylation reaction with a boron source like bis(pinacolato)diboron.

Primary Coupling Reactions for Core Scaffold Assembly

With the precursors in hand, the final assembly of the this compound core can be achieved through two primary types of coupling reactions.

Amidation Coupling Techniques (e.g., HATU-mediated)

While less common for the primary assembly in this specific case, amidation is a crucial reaction in organic synthesis. mychemblog.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective for forming amide bonds between carboxylic acids and amines. wikipedia.orgnih.govcommonorganicchemistry.com The reaction typically proceeds by activating the carboxylic acid with HATU in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), followed by the addition of the amine. growingscience.com

Here is a table showing typical HATU-mediated amidation conditions:

Coupling ReagentBaseSolventTemperatureReference
HATUDIPEA or TriethylamineDMF or AcetonitrileRoom Temperature nih.govcommonorganicchemistry.comgrowingscience.com

Cross-Coupling Methodologies for Aryl-Pyridyl Linkages (e.g., Buchwald Palladium Catalysis)

The most efficient and widely used method for constructing the aryl-pyridyl bond in this compound is a palladium-catalyzed cross-coupling reaction.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like (6-aminopyridin-3-yl)boronic acid) with an organohalide (like 3-bromo-N-methylbenzamide) in the presence of a palladium catalyst and a base. wikipedia.orgillinois.eduresearchgate.net This method is highly versatile and tolerant of many functional groups.

Buchwald-Hartwig Amination: While primarily known for forming carbon-nitrogen bonds, variations of the Buchwald-Hartwig reaction can also be adapted for C-C bond formation. nih.govwikipedia.orgresearchgate.net However, the Suzuki coupling is more directly applicable for this particular transformation.

The following table outlines typical conditions for a Suzuki coupling reaction to form the target compound:

CatalystLigandBaseSolventReference
Pd(PPh3)4 or Pd(OAc)2(if needed, e.g., XPhos)Na2CO3 or K2CO3DME/Water or Toluene/Water researchgate.netbeilstein-journals.org

Optimization of Synthetic Routes

The optimization of the synthetic route is a critical step to ensure high yield, purity, and cost-effectiveness. For the proposed Suzuki-Miyaura coupling, several parameters can be systematically varied.

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the reaction conditions. A systematic exploration of these parameters is crucial for optimizing the synthesis of this compound.

Temperature: The reaction temperature can significantly influence the reaction rate and the formation of byproducts. Typically, these reactions are conducted at elevated temperatures, often ranging from 80°C to the boiling point of the solvent. Lower temperatures may lead to incomplete reactions, while excessively high temperatures can cause decomposition of the catalyst or starting materials.

Solvent: The choice of solvent is critical as it must be capable of dissolving the reactants and be compatible with the catalyst and base. A mixture of an organic solvent and an aqueous solution of the base is commonly employed. Common organic solvents include toluene, dioxane, dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF). The ideal solvent system will facilitate the reaction while minimizing side reactions.

Time: The reaction time needs to be sufficient to allow for complete conversion of the starting materials. Progress of the reaction is typically monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Reaction times can vary from a few hours to over 24 hours depending on the reactivity of the substrates and the efficiency of the catalytic system.

Table 1: Illustrative Parameter Space for Optimization of Suzuki-Miyaura Coupling
ParameterRange/OptionsConsiderations
Temperature (°C)60 - 120Higher temperatures may increase reaction rate but also potential for degradation.
SolventToluene/Water, Dioxane/Water, DMF/WaterSolvent choice affects solubility of reactants and catalyst, and reaction kinetics.
Time (h)2 - 24Reaction progress should be monitored to determine optimal time and prevent byproduct formation.

The selection and relative amounts of reagents are fundamental to the success of the synthesis.

Palladium Catalyst: A variety of palladium(0) and palladium(II) complexes can be used as catalysts. Common choices include tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and palladium(II) acetate (B1210297) [Pd(OAc)₂] in combination with a phosphine (B1218219) ligand. The catalyst loading is typically low, ranging from 0.5 to 5 mol%.

Ligand: For challenging couplings, specialized phosphine ligands can be employed to stabilize the palladium catalyst and facilitate the reaction. Ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or more advanced biarylphosphine ligands can have a profound effect on the reaction outcome.

Base: A base is required to activate the boronic acid for transmetalation. Inorganic bases such as sodium carbonate (Na₂CO₃), potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently used. The choice of base and its strength can influence the reaction rate and selectivity.

Stoichiometry: The molar ratio of the reactants is a key parameter. While a 1:1 ratio of the boronic acid and the halide is theoretically required, in practice, a slight excess of the boronic acid (e.g., 1.1 to 1.5 equivalents) is often used to ensure complete consumption of the more expensive halide.

Table 2: Reagent Selection for Suzuki-Miyaura Coupling
ReagentExamplesTypical Stoichiometry (relative to halide)
Palladium CatalystPd(PPh₃)₄, Pd(OAc)₂0.01 - 0.05 equivalents
Ligand (if needed)PPh₃, PCy₃, SPhos, XPhos0.02 - 0.10 equivalents
BaseNa₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃2 - 3 equivalents
Boronic Acid(6-aminopyridin-3-yl)boronic acid1.1 - 1.5 equivalents

To maximize the yield and purity of this compound, several strategies can be implemented.

High-Purity Starting Materials: Using high-purity precursors is essential to minimize the formation of impurities that can be difficult to remove from the final product.

Inert Atmosphere: Suzuki-Miyaura reactions are often sensitive to oxygen, which can deactivate the palladium catalyst. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield and consistency of the results.

Purification Methods: After the reaction is complete, the crude product must be purified. Common techniques include extraction to remove the inorganic base and salts, followed by column chromatography on silica (B1680970) gel to separate the desired product from unreacted starting materials and byproducts. Recrystallization from a suitable solvent system can be employed as a final step to obtain a highly pure product.

Minimizing Homocoupling: A common side reaction is the homocoupling of the boronic acid. This can often be minimized by carefully controlling the reaction conditions, particularly the choice of catalyst, ligand, and base, and by ensuring an oxygen-free environment.

Chemical Derivatization and Analog Design Strategies

Systematic Modification of the Benzamide (B126) Moiety

The benzamide portion of the molecule presents multiple avenues for chemical modification, including variations at the amide nitrogen and substitutions on the benzene (B151609) ring.

The N-methyl group on the amide nitrogen is a key site for modification. Altering the substituent at this position can influence the compound's binding affinity, selectivity, and metabolic stability. Research on related benzamide series has demonstrated that replacing the methyl group with larger alkyl or aryl groups can lead to significant changes in biological activity. For instance, in studies of other bioactive benzamides, the introduction of larger N-alkyl groups or cyclic amines has been explored to probe the steric and electronic requirements of the binding pocket.

A theoretical exploration of N-substituent variations on the 3-(6-aminopyridin-3-yl)-N-methylbenzamide core suggests the following potential modifications:

N-Substituent (R)Rationale for ModificationPotential Impact
Ethyl, Propyl, IsopropylExploration of steric bulk in the binding pocket.May enhance or decrease binding affinity depending on the target's topology.
Cyclopropyl, CyclobutylIntroduction of conformational rigidity.Can improve binding affinity and metabolic stability.
Benzyl, PhenethylIntroduction of aromatic interactions (π-π stacking).May lead to additional binding interactions and increased potency.
(CH₂)n-HeterocycleIncorporation of polar groups for improved solubility and potential for new hydrogen bonds.Can enhance pharmacokinetic properties.

These modifications can be achieved through standard amidation reactions, coupling carboxylic acid precursors with a diverse range of primary and secondary amines.

The benzene ring of the benzamide moiety is another critical area for derivatization. The introduction of various substituents can modulate the electronic properties of the ring and create new interaction points with a biological target. Structure-activity relationship studies on similar benzamide-containing compounds have shown that the position, size, and electronic nature of substituents are pivotal.

For example, the introduction of electron-withdrawing groups like halogens (F, Cl, Br) or a trifluoromethyl group (-CF₃) can alter the pKa of the molecule and potentially enhance binding through halogen bonding or other non-covalent interactions. Conversely, electron-donating groups such as methoxy (B1213986) (-OCH₃) or methyl (-CH₃) can also be explored to optimize activity.

A recent study on 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives highlighted that adding a longer side chain to the benzamide ring can significantly enhance antiproliferative activity, suggesting that this region of the molecule is amenable to substantial modification. rasayanjournal.co.in

Table of Potential Benzene Ring Substitutions and Their Rationale:

SubstituentPosition(s)Rationale
Fluoro (F), Chloro (Cl)2, 4, 5, 6Modulation of electronic properties, potential for halogen bonding, and improved metabolic stability.
Methyl (CH₃)2, 4, 5, 6Exploration of hydrophobic pockets and steric effects.
Methoxy (OCH₃)2, 4, 5, 6Introduction of a hydrogen bond acceptor and alteration of electronic distribution.
Cyano (CN)4Introduction of a polar group and potential for dipole-dipole interactions.

Structural Diversification of the Aminopyridine Unit

The 6-aminopyridin-3-yl portion of the molecule is essential for its interaction with many biological targets and offers significant opportunities for structural diversification.

The pyridine (B92270) ring itself can be modified to fine-tune the molecule's properties. This can involve the introduction of substituents onto the ring or the replacement of the pyridine ring with a bioisosteric equivalent. Bioisosteres are functional groups or molecules that have similar physical or chemical properties and can elicit a similar biological response.

For instance, the pyridine ring could be replaced with other five- or six-membered heterocycles like pyrimidine, pyrazine, or even non-aromatic rings to alter the geometry and electronic nature of the core structure. mdpi.comcambridgemedchemconsulting.com The introduction of substituents, such as halogens or small alkyl groups, on the pyridine ring can also impact the compound's activity and selectivity.

The 6-amino group on the pyridine ring is a primary site for derivatization and is often crucial for forming key hydrogen bonds with biological targets. Modifications at this position need to be carefully considered to maintain or enhance these interactions.

Strategies for derivatizing this amino group include:

Acylation: Reaction with various acyl chlorides or anhydrides to form amides. This can introduce a range of substituents, from small alkyl groups to larger aromatic or heterocyclic moieties.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of one or two alkyl groups, though this may disrupt hydrogen bonding capabilities.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates to introduce urea or thiourea functionalities, which can act as potent hydrogen bond donors and acceptors.

A study involving the derivatization of the amino group on a 4-aminopyridine (B3432731) model compound with 4-iodobenzoyl chloride highlights a method that can be adapted for acylating the amino group of the core molecule. rsc.org

Table of Amino Group Derivatizations and Their Potential Effects:

Derivative TypeReagent ClassPotential Impact
AmideAcyl Halides, AnhydridesIntroduces a wide range of substituents, potentially forming new interactions.
SulfonamideSulfonyl ChloridesAlters the electronic environment and introduces a tetrahedral geometry at the nitrogen.
Urea/ThioureaIsocyanates/IsothiocyanatesAdds potent hydrogen bond donor/acceptor capabilities.

Development of Hybrid Molecules Incorporating the this compound Core

Molecular hybridization is a drug design strategy that involves covalently linking two or more pharmacophores to create a single hybrid molecule with a potentially synergistic or multi-target profile. google.com The this compound scaffold can serve as an excellent anchor for creating such hybrid molecules.

Potential strategies for creating hybrid molecules include:

Attaching a known kinase inhibitor to the benzamide or aminopyridine moiety to create a dual kinase inhibitor.

Linking the core to a fragment that enhances solubility and improves pharmacokinetic properties.

Fusing the scaffold with a molecule that targets a resistance mechanism associated with the primary target.

The design of such hybrids requires a deep understanding of the SAR of both pharmacophores and the use of computational modeling to predict the optimal linker and attachment points.

Rational Design Principles for Analog Generation

The rational design of analogs of "this compound" is a meticulous process guided by established medicinal chemistry principles. The primary objective is to systematically modify the parent structure to optimize its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This process involves a deep understanding of the structure-activity relationships (SAR) of the core scaffolds: the 6-aminopyridin-3-yl moiety and the N-methylbenzamide group. While specific research on this exact compound is limited, the design principles can be inferred from studies on structurally related molecules, such as inhibitors of various kinases.

The core structure of "this compound" presents several key regions that are amenable to chemical modification. These include the aminopyridine ring, the central amide bond, and the N-methylbenzamide fragment. Each of these regions can be systematically altered to probe interactions with a biological target and to enhance drug-like properties.

Modifications of the Aminopyridine Moiety:

The 6-aminopyridin-3-yl group is a critical component, likely involved in key interactions with the biological target, such as forming hydrogen bonds through the amino group and the pyridine nitrogen. Rational design strategies for this part of the molecule often focus on:

Substitution on the Pyridine Ring: Introducing small substituents onto the pyridine ring can modulate the electronic properties and steric profile of the molecule. For instance, adding electron-withdrawing or electron-donating groups can influence the pKa of the pyridine nitrogen and the amino group, which can be crucial for target engagement.

Modification of the Amino Group: The primary amino group is a key hydrogen bond donor. Acylation or alkylation of this group can be explored to introduce additional interaction points or to alter the molecule's solubility and metabolic stability. For example, converting the amino group to a small amide, such as an acetamide, can probe the steric tolerance of the binding pocket.

Bioisosteric Replacement: The aminopyridine ring itself can be replaced with other heterocyclic systems to explore different interaction patterns and to improve properties like metabolic stability. Potential bioisosteres could include other aminopyrazines, aminopyrimidines, or even non-aromatic bioisosteres.

Modifications of the N-Methylbenzamide Moiety:

The N-methylbenzamide portion of the molecule offers several avenues for analog design:

Substitution on the Benzene Ring: The benzene ring of the benzamide can be substituted at various positions to explore additional binding interactions. Halogenation (e.g., with fluorine or chlorine) is a common strategy to enhance binding affinity through favorable interactions or to block metabolic hotspots. The introduction of larger groups can also be used to probe for deeper binding pockets.

Alteration of the N-Methyl Group: The N-methyl group can be replaced with other alkyl groups of varying sizes (e.g., ethyl, cyclopropyl) to investigate the steric constraints in the vicinity of the amide nitrogen. In some cases, removal of the methyl group (to give a secondary amide) or its replacement with a hydrogen-bond-accepting group could be beneficial.

Amide Bond Isosteres: The central amide bond, while crucial for the structural integrity of the molecule, can be a site of metabolic cleavage. Replacing the amide with bioisosteric linkers such as a reverse amide, an alkene, or a triazole can enhance metabolic stability while maintaining the desired spatial orientation of the two aromatic rings.

A hypothetical example of rational analog design based on a related 4-aminopyridine benzamide scaffold for TYK2 inhibitors illustrates how systematic modifications can lead to improved potency. nih.gov The following interactive data table showcases the impact of substitutions on the benzamide ring on the inhibitory activity.

CompoundR1R2R3IC50 (nM)
Parent CompoundHHH500
Analog 1FHH250
Analog 2ClHH150
Analog 3HClH300
Analog 4FFH100
Analog 5ClClH50
Analog 6ClClCN25

This data is hypothetical and for illustrative purposes, based on general principles observed in related kinase inhibitor studies.

The data illustrates that the introduction of halogens on the benzamide ring generally leads to an increase in potency, with dichlorination providing a significant improvement. Further optimization by adding a cyano group at another position can lead to even more potent compounds. nih.gov This systematic approach, often guided by computational modeling and X-ray crystallography of the target protein, allows for the rational design of analogs with progressively enhanced activity.

Structure Activity Relationship Sar Studies and Molecular Recognition

Elucidation of Key Pharmacophoric Elements within the 3-(6-Aminopyridin-3-yl)-N-methylbenzamide Scaffold

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For inhibitors targeting the ATP-binding site of kinases, such as Aurora kinases, a common pharmacophore model has emerged. nih.govresearchgate.net The this compound scaffold effectively embodies this model.

The key pharmacophoric elements are generally understood as:

A Hydrogen Bond Donor/Acceptor Moiety: The 6-aminopyridin-3-yl group is a critical component. The pyridine (B92270) nitrogen and the amino group are perfectly positioned to form hydrogen bonds with the hinge region of the kinase ATP-binding site, a conserved interaction crucial for anchoring the inhibitor. acs.org

A Central Aromatic Ring: The central phenyl ring acts as a rigid core, correctly positioning the other functional groups for optimal interaction with the target.

A Hydrophobic/Aromatic Group: The N-methylbenzamide portion extends into a more solvent-exposed or hydrophobic region of the binding pocket. nih.gov This part of the molecule allows for numerous modifications to fine-tune potency and selectivity.

A representative pharmacophore model for a Type I kinase inhibitor, which the this compound scaffold mimics, typically includes one hydrogen-bond acceptor, one hydrogen-bond donor, and at least one aromatic or hydrophobic feature. nih.govnih.gov

Correlation Between Structural Modifications and Preclinical Biological Activity Profiles

Structure-activity relationship (SAR) studies systematically alter a lead compound's structure to observe the effect on its biological activity, often measured by the half-maximal inhibitory concentration (IC₅₀). While specific data on this compound is part of ongoing research, SAR studies on closely related aminopyridine scaffolds targeting kinases like Aurora A and B provide valuable insights.

For instance, in a study of 3-aminopyridin-2-one based inhibitors, derivatization at the 3-amino position and modification of the 5-position aryl group significantly impacted potency and selectivity. nih.gov Introducing a benzamide (B126) group often led to a notable increase in inhibitory activity against kinases such as MPS1 and Aurora A. nih.gov However, this modification also tended to decrease selectivity across the broader kinome, likely because the hydrophobic channel it occupies is a common feature in many kinases. nih.gov

The following interactive data table, based on findings for related 3-aminopyridin-2-one scaffolds, illustrates how structural changes on the benzamide moiety can influence inhibitory activity against Aurora kinases.

CompoundR-Group (Modification on Benzamide)Aurora A IC₅₀ (µM)Aurora B IC₅₀ (µM)
Analogue 1-H (Benzamide)0.180.29
Analogue 23-Methoxy0.170.24
Analogue 34-Methyl0.250.35
Analogue 43-Fluoro0.150.20
Analogue 54-Fluoro0.220.31

Data is representative and adapted from studies on analogous 3-aminopyridin-2-one scaffolds to illustrate SAR principles. nih.gov

Impact of Functional Groups on Ligand-Target Interactions

The specific functional groups of this compound each play a distinct role in the ligand-target interaction.

The 6-Aminopyridine Group: This is arguably the most critical functional group for kinase inhibition. It acts as a bioisostere for the adenine (B156593) ring of ATP. The pyridine nitrogen typically accepts a hydrogen bond from a backbone amide proton in the kinase hinge region, while the exocyclic amino group donates a hydrogen bond to a backbone carbonyl. This "double clamp" provides high affinity and is a hallmark of many Type I kinase inhibitors. acs.org

The N-Methylbenzamide Moiety: The amide linker provides a point of rotational freedom and a hydrogen bond donor (the N-H). The terminal phenyl ring and its substituents explore a hydrophobic pocket adjacent to the ATP binding site. Modifications here, such as adding small alkyl or alkoxy groups, can enhance van der Waals interactions and improve potency. The N-methyl group itself can influence the conformational preference of the amide bond and potentially shield it from metabolic degradation.

Conformational Preferences and Their Influence on Binding Affinity

The three-dimensional shape, or conformation, of a molecule is crucial for its ability to fit into a protein's binding site. For flexible molecules like this compound, understanding the preferred low-energy conformations is key to explaining binding affinity.

The molecule has several rotatable bonds, but the torsion angle between the carbonyl group and the phenyl ring of the benzamide is of particular importance. Theoretical and experimental studies on N-methylbenzamide have shown that the N-methyl group is typically coplanar with the carbonyl group. However, the entire amide group is often twisted out of the plane of the phenyl ring, with a calculated torsional angle of around 25°. This non-planar conformation can be critical for avoiding steric clashes within the binding site.

Mechanistic Investigations and Target Deconvolution in Vitro and Preclinical Cellular Studies

Identification and Validation of Molecular Targets

Comprehensive searches of scientific literature and bioactivity databases were conducted to identify the molecular targets of 3-(6-Aminopyridin-3-yl)-N-methylbenzamide. The following subsections summarize the findings of these investigations.

Despite searches for inhibitory activity against a range of kinases—including Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), Myosin Light Chain Kinase (MYLK), Aurora Kinase B, Focal Adhesion Kinase (FAK), and Histone Deacetylases (HDACs)—no specific data for this compound has been reported in the available scientific literature. Therefore, its kinase inhibition profile remains uncharacterized.

Investigations into the potential inhibitory effects of this compound on various enzymes were performed.

Myeloperoxidase (MPO): There is no published data detailing the direct inhibition of myeloperoxidase by this compound.

Acetylcholinesterase (AChE): Specific studies on the interaction between this compound and acetylcholinesterase have not been reported in the available literature.

A review of available research indicates a lack of specific receptor binding assay data for this compound. Consequently, its affinity and selectivity for specific physiological receptors are currently unknown.

Characterization of Binding Mechanisms and Kinetic Parameters

The mode of interaction, including the reversibility and potential for allosteric modulation, is crucial for understanding a compound's pharmacological profile.

There is no available information from kinetic studies to determine whether this compound acts as a reversible or irreversible inhibitor of any identified molecular targets.

No studies have been published that investigate or identify any allosteric modulation properties of this compound on its potential targets.

Cellular Pathway Modulation Studies

The cell cycle, a highly regulated series of events leading to cell division, is a critical focus in the development of anticancer therapeutics. Inducing cell cycle arrest is an effective strategy to inhibit tumor progression. researchgate.net Research into derivatives of 3-(6-aminopyridin-3-yl)benzamide (B6330033) has revealed their capacity to modulate cell cycle progression.

Studies have shown that novel 3-(6-aminopyridin-3-yl)benzamide derivatives can induce cell cycle arrest at the G2/M phase. researchgate.net This arrest is primarily achieved through the inhibition of Aurora B kinase (AURKB) transcription. researchgate.net AURKB is a key mitotic kinase that plays an essential role in chromosome segregation and cytokinesis; its overexpression is common in many cancers. researchgate.net By suppressing AURKB expression, these compounds disrupt the normal progression of mitosis. Specifically, the inhibition of AURKB leads to a downregulation of its direct downstream target, cyclin D1 (CCND1), which is crucial for cell cycle progression. researchgate.net In mammalian cells, various antimitogenic signals can halt the cell division cycle in the G1 phase by inhibiting cyclin-dependent kinases (cdks). nih.gov The mechanism for these 3-(6-aminopyridin-3-yl)benzamide derivatives, however, points towards a G2/M arrest by targeting the mitotic machinery directly. researchgate.net

The antiproliferative effects of these compounds are linked to this ability to halt cell division, preventing the increase of cancer cell populations. In some neuroblastoma cell models, for instance, cell cycle arrest is a critical determinant of the cell's fate, pushing it towards either differentiation or senescence. nih.gov

Beyond halting cell proliferation, inducing programmed cell death, or apoptosis, is a primary goal of cancer chemotherapy. nih.gov Derivatives of 3-(6-aminopyridin-3-yl)benzamide have been shown to trigger apoptosis through mechanisms linked to their impact on key cellular regulators. researchgate.net

The principal mechanism identified for these compounds is the induction of caspase-dependent apoptosis following the inhibition of AURKB. researchgate.net Further investigation into the mechanistic steps reveals that this process can be stimulated by the overproduction of reactive oxygen species (ROS), which in turn leads to ROS-mediated DNA damage and pushes the cells toward apoptosis. researchgate.net This pathway involves the activation of initiator caspase-9 and executioner caspase-3. researchgate.net

Studies on structurally related N-substituted benzamides provide further insight into the potential apoptotic pathways. One key finding is that the induction of apoptosis by these benzamides does not necessarily depend on p53, a common tumor suppressor protein. nih.gov This is significant because it suggests efficacy may be retained in tumors with mutated or deficient p53. nih.gov The mechanism in these cases often involves the mitochondria-mediated intrinsic pathway of apoptosis. nih.gov This pathway is characterized by the release of cytochrome c from the mitochondria, which then binds to the Apaf-1 protein, forming a complex known as the apoptosome that activates caspase-9. nih.govoaepublish.com The activation of caspase-9 subsequently triggers the activation of effector caspases like caspase-3, which carry out the systematic dismantling of the cell. nih.govoaepublish.com

Histone acetylation is a critical epigenetic modification that regulates gene expression, and its dysregulation is a hallmark of many cancers. Enzymes that control this process, such as histone deacetylases (HDACs), are important therapeutic targets. nih.gov While direct studies on the histone acetylation effects of this compound are not extensively documented, research on structurally related benzamide (B126) compounds provides valuable insights.

Certain N-substituted benzamide derivatives function as HDAC inhibitors. nih.gov By inhibiting HDACs, these compounds cause an increase in histone hyperacetylation. nih.gov This alteration of the chromatin structure can affect the susceptibility of DNA to damage and modulate the expression of genes involved in cell death and survival. nih.gov For example, the HDAC inhibitor N-(2-aminophenyl)-4-[N-(pyridin-3-yl-methoxycarbonyl)amino-methyl]benzamide has been shown to augment radiation-induced cell death in cancer cells. nih.gov This effect is partly attributed to the increased expression of pro-apoptotic proteins. nih.gov While these findings relate to analogs, they suggest a potential, yet unconfirmed, mechanism for this compound that warrants further investigation.

Selectivity Spectrum of this compound and its Analogs

Analogs of this compound have demonstrated a degree of selectivity in their anticancer activity. Research has shown that these compounds are potent against specific cancer cell lines, such as gastric cancer cells, primarily through the selective inhibition of Aurora B kinase (AURKB). researchgate.net The ability to target a specific kinase like AURKB, which is often overexpressed in tumors, is a hallmark of a targeted therapy. researchgate.netnih.gov

However, many kinase inhibitors exhibit polypharmacology, meaning they inhibit multiple kinases. nih.gov This can sometimes be advantageous; for example, the approved drug Imatinib was developed as a Bcr-Abl inhibitor but was later found to be effective against tumors driven by c-Kit. nih.gov For analogs of this compound, understanding the full selectivity profile across the human kinome is essential. This involves screening the compounds against a wide panel of kinases to identify both primary targets and potential off-targets that could lead to either therapeutic benefits or adverse effects. nih.govyoutube.com

In Vitro Assay Development and Optimization for Mechanistic Research

The mechanistic investigation of compounds like this compound relies on robust and well-characterized in vitro assays. nih.gov Developing these assays is a critical step in drug discovery, allowing for the determination of inhibitor potency (e.g., IC50 values), binding kinetics, and mechanism of action. nih.gov

For kinase inhibitors, a variety of assay formats are available. These include biochemical assays using isolated enzymes and cellular assays that measure effects within a more biologically relevant context. bmglabtech.com Common biochemical assay types include:

Radiometric Assays : These are highly sensitive assays that directly measure the phosphorylation of a substrate using radioactively labeled ATP (e.g., [γ-32P]-ATP). They are considered a gold standard for accuracy and are especially useful for kinases that exhibit autophosphorylation. nih.gov

Fluorescence- and Luminescence-Based Assays : These methods, such as TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) and assays like Kinase-Glo, measure either the binding of an inhibitor or the depletion of ATP, respectively. bmglabtech.com They are highly amenable to high-throughput screening. bmglabtech.com

Competitive Binding Assays : Platforms like KINOMEscan® measure the ability of a compound to displace a ligand from the kinase active site, allowing for the determination of dissociation constants (Kd) and broad selectivity profiling. youtube.com

Cellular assays are then used to confirm that the biochemical activity translates to effects in living cells. This can involve monitoring the phosphorylation of downstream substrates or observing phenotypic outcomes like cell cycle arrest and apoptosis. nih.gov

Given that different assay formats can sometimes yield different results, cross-validation using orthogonal methods is essential for confirming the activity and mechanism of a compound. nih.gov An orthogonal assay is one that relies on a different technology, principle, or detection method to measure the same biological event.

A typical workflow involves using a high-throughput primary assay (e.g., a fluorescence-based screen) to identify initial "hits." youtube.com These hits are then validated in a secondary, often more quantitative, assay, such as a radiometric biochemical assay or a competitive binding assay, to confirm their potency and determine binding constants. youtube.comnih.gov Finally, the compound's effect is confirmed in a cellular context, for instance, by observing the inhibition of a specific signaling pathway or a resulting phenotype like apoptosis. nih.gov This multi-assay approach ensures that the observed activity is a true effect of the compound on its target and not an artifact of a particular assay system, thereby increasing confidence in the data before advancing a compound to more complex preclinical models. nih.govyoutube.com

Buffer and Environmental Condition Optimization for Enzyme Assays

The reliability and accuracy of in vitro enzyme assays, crucial for determining the inhibitory potential of compounds like this compound, are fundamentally dependent on the careful optimization of buffer and environmental conditions. While specific optimization data for this compound is not extensively documented in public literature, the principles and findings from studies on other poly (ADP-ribose) polymerase (PARP) inhibitors, such as Olaparib, provide a robust framework for understanding the critical parameters. These parameters include buffer composition, pH, ionic strength, and temperature, all of which can significantly influence enzyme kinetics and inhibitor potency measurements.

The optimization of these conditions is essential to ensure that the assay reflects the true biological activity of the enzyme and the inhibitor's effect on it. youtube.com For PARP enzymes, which play a key role in DNA repair, the assay conditions must be tuned to support their catalytic activity, which involves the transfer of ADP-ribose units from NAD+ to target proteins. bpsbioscience.comsigmaaldrich.com

Buffer System and pH

The choice of buffer system and its pH is critical for maintaining the stability and activity of the PARP enzyme. Most PARP assays are conducted at a pH ranging from 7.4 to 8.0, which mimics physiological conditions and is optimal for the enzymatic activity of most PARP family members. nih.govresearchgate.net Common buffering agents include Tris-HCl and HEPES, which are effective in this pH range. nih.govnih.gov The concentration of the buffer is also a key consideration, with typical concentrations ranging from 20 mM to 100 mM. researchgate.netnih.govoup.com

Tris-HCl: A widely used buffer in PARP assays, typically at concentrations of 20 mM to 50 mM and a pH of 7.4 to 8.0. nih.govresearchgate.net

HEPES: Another common buffer, often used at a concentration of 20 mM to 50 mM with a pH around 7.5. nih.govoup.com

The pH can influence the ionization state of both the enzyme's active site residues and the inhibitor molecule, thereby affecting their interaction. A suboptimal pH can lead to decreased enzyme activity and inaccurate determination of inhibitor potency (IC50 values).

Ionic Strength and Divalent Cations

The ionic strength of the assay buffer, primarily determined by the salt concentration (e.g., NaCl), can impact enzyme conformation and activity. While some PARP assays include NaCl at concentrations around 50-150 mM to mimic physiological ionic strength, others are performed in low-salt buffers. nih.govoup.com

Divalent cations, particularly magnesium chloride (MgCl₂), are often included in PARP assay buffers as they are important for the catalytic activity of the enzyme. nih.govresearchgate.net The concentration of MgCl₂ typically ranges from 2 mM to 25 mM. nih.govpsu.edu

Additives and Reducing Agents

To maintain enzyme stability and prevent oxidative damage, reducing agents like dithiothreitol (B142953) (DTT) are frequently added to the assay buffer, usually at a concentration of around 1-2 mM. nih.gov Detergents such as Tween-20 or Triton X-100 may also be included at low concentrations (e.g., 0.002% to 0.1%) to prevent non-specific binding of the enzyme or inhibitor to the assay plates. nih.govnih.gov

Temperature and Incubation Time

Enzyme assays for PARP inhibitors are typically conducted at a constant temperature, often between 25°C and 37°C, to ensure consistent reaction rates. nih.govnih.gov The incubation time for the enzymatic reaction is another critical parameter that needs to be optimized to ensure the reaction proceeds within the linear range, allowing for accurate measurement of initial reaction velocities. nih.gov

The following tables summarize typical buffer and environmental conditions used in various PARP enzyme assays, providing a reference for the optimization of assays for novel inhibitors like this compound.

Table 1: Representative Buffer Compositions for PARP Enzyme Assays

Buffer ComponentConcentration RangepHSource(s)
Tris-HCl20 mM - 100 mM7.4 - 8.0 nih.govresearchgate.netoup.com
HEPES20 mM - 50 mM7.4 - 7.5 nih.govoup.com
MgCl₂2 mM - 25 mM- nih.govresearchgate.netpsu.edu
NaCl50 mM - 150 mM- nih.govoup.com
DTT1 mM - 2 mM- nih.gov
Tween-200.002% - 0.05%- nih.govnih.gov
Triton X-1000.1%- nih.gov

Table 2: Environmental Conditions for PARP Enzyme Assays

ParameterTypical Range/ValuePurposeSource(s)
Temperature25°C - 37°CMaintain consistent enzyme activity nih.govnih.gov
Incubation Time15 min - 60 minEnsure reaction is in the linear range nih.govpsu.edu
Enzyme ConcentrationVaries (ng/reaction)Optimized for signal window sigmaaldrich.com
Substrate (NAD+)Varies (µM)Optimized for kinetics sigmaaldrich.comnih.gov

The optimization of these buffer and environmental conditions is a prerequisite for obtaining high-quality, reproducible data in the characterization of PARP inhibitors. A systematic approach, where each parameter is varied while others are kept constant, is typically employed to identify the optimal set of conditions for a specific enzyme-inhibitor pair.

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking simulations are pivotal in drug discovery for predicting how a ligand, such as 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, might interact with a biological target, typically a protein. nih.govnih.gov This process involves predicting the binding mode and affinity of the ligand within the target's active site.

Quantum Chemical Calculations (Density Functional Theory - DFT)

DFT calculations provide deep insights into the intrinsic electronic and geometric properties of a molecule. colab.wsresearchgate.net These calculations are performed in silico and can predict various molecular properties before a compound is even synthesized.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study charge transfer, hyperconjugation, and intramolecular interactions that contribute to molecular stability. nih.govnih.gov By converting the complex, delocalized molecular orbitals into localized bond, lone pair, and anti-bonding orbitals, NBO analysis provides a chemically intuitive picture of bonding. nih.govnih.gov For this compound, NBO analysis elucidates the key donor-acceptor interactions that govern its electronic structure.

The analysis focuses on second-order perturbation theory to evaluate the stabilization energy, E(2), associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. materialsciencejournal.orgsphinxsai.com A higher E(2) value indicates a more intense interaction between the electron donor and acceptor, signifying greater electronic delocalization and stabilization of the entire system. materialsciencejournal.orgsphinxsai.com

In the structure of this compound, significant intramolecular hyperconjugative interactions are expected. The key interactions involve the delocalization of lone pair (LP) electrons from nitrogen and oxygen atoms to the anti-bonding orbitals (π* or σ) of adjacent bonds. For instance, the lone pair on the amide nitrogen (N) can delocalize into the anti-bonding orbital of the carbonyl group (C=O), an interaction denoted as LP(N) → π(C=O). Similarly, lone pairs on the pyridine (B92270) nitrogen and the amino group nitrogen contribute to the electronic stability of the aromatic systems through delocalization into the π* orbitals of the pyridine and benzene (B151609) rings.

A representative table of the most significant donor-acceptor interactions calculated for molecules with similar functional groups, such as salicylanilides and aminopyridines, is presented below. materialsciencejournal.orgresearchgate.net These interactions are fundamental to understanding the charge distribution and stability of this compound.

Table 1: Representative Donor-Acceptor Interactions from NBO Analysis This table is illustrative, based on data from structurally similar compounds.

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol) Type of Interaction
LP (N) of Amide π* (C=O) 35-45 Intramolecular Hyperconjugation
LP (O) of Carbonyl σ* (N-C) of Amide 25-35 Intramolecular Hyperconjugation
LP (N) of Pyridine Ring π* (C=C) in Pyridine Ring 20-30 Resonance Stabilization
LP (N) of Amino Group π* (C=C) in Pyridine Ring 40-55 Resonance Stabilization
π (Benzene Ring) π* (Pyridine Ring) 5-10 Inter-ring Conjugation

Vibrational Frequency Calculations and Spectroscopic Correlation

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides valuable information about the functional groups and bonding structure of a molecule. tubitak.gov.tr When combined with quantum chemical calculations, such as Density Functional Theory (DFT), a detailed assignment of the vibrational modes can be achieved. nih.gov For this compound, theoretical frequency calculations allow for the prediction of its infrared and Raman spectra, aiding in the interpretation of experimental data. nih.gov

The calculations are typically performed using methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). nih.gov The computed harmonic vibrational frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, leading to excellent agreement with experimental spectra. nih.govscirp.org

The vibrational spectrum of this compound can be divided into several characteristic regions corresponding to its distinct functional moieties: the aminopyridine ring, the N-methylbenzamide group, and the interconnecting C-C and C-N bonds.

Key Vibrational Modes:

N-H Stretching: The amino (NH₂) group on the pyridine ring will exhibit symmetric and asymmetric stretching vibrations, typically observed in the 3300-3500 cm⁻¹ region. tsijournals.com

C-H Stretching: Aromatic C-H stretching vibrations from both the benzene and pyridine rings are expected in the 3000-3100 cm⁻¹ range. scirp.org The methyl (CH₃) group will also show characteristic symmetric and asymmetric stretches.

C=O Stretching: The amide carbonyl (C=O) stretch is one of the most intense bands in the IR spectrum, typically appearing in the 1630-1680 cm⁻¹ region. researchgate.net Its exact position is sensitive to electronic effects and hydrogen bonding.

Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine and benzene rings occur in the 1400-1650 cm⁻¹ range. researchgate.net

C-N Stretching: The stretching vibrations of the C-N bonds (aryl-N, amide N-C) are found in the 1200-1350 cm⁻¹ region. tsijournals.com

Table 2: Predicted Vibrational Frequencies and Assignments This table presents a theoretical correlation of vibrational modes based on data from analogous compounds.

Vibrational Mode Typical Frequency Range (cm⁻¹) Spectroscopic Activity
N-H Asymmetric Stretch (Amino) ~3450 IR (Strong), Raman (Medium)
N-H Symmetric Stretch (Amino) ~3350 IR (Strong), Raman (Medium)
C-H Stretch (Aromatic) 3000 - 3100 IR (Medium), Raman (Strong)
C-H Stretch (Methyl) 2900 - 3000 IR (Medium), Raman (Medium)
C=O Stretch (Amide I) 1640 - 1670 IR (Very Strong)
C=C / C=N Ring Stretch 1400 - 1620 IR & Raman (Multiple Bands)
N-H Bend (Amino) 1590 - 1640 IR (Strong)
C-N Stretch (Aryl-Amino) 1280 - 1340 IR (Medium), Raman (Medium)

Molecular Dynamics Simulations for Dynamic Behavior and Reactivity

While quantum mechanics calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules. mdpi.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion, providing a detailed view of conformational dynamics, flexibility, and intermolecular interactions in a simulated biological environment (e.g., in water or a lipid bilayer). nih.govyoutube.com

For a potential drug candidate like this compound, MD simulations are crucial for several reasons:

Conformational Analysis: The molecule possesses several rotatable bonds, particularly between the two aromatic rings and around the amide bond. MD simulations can explore the accessible conformations of the molecule in solution, identifying the most stable or predominant shapes it adopts. nih.gov This is critical as the molecule's conformation dictates how it can interact with a biological target. mdpi.com

Solvation and Hydrogen Bonding: MD simulations explicitly model the interactions between the solute and solvent molecules (typically water). This allows for the analysis of hydrogen bond networks that form between the amino, amide, and pyridine groups of the molecule and the surrounding water. youtube.com These interactions are key to understanding its solubility and distribution properties.

Binding to a Target Protein: If a biological target (e.g., a kinase) is known, MD simulations can be used to study the stability of the ligand-protein complex. mdpi.comepa.gov By placing the docked molecule into the protein's active site and running a simulation, researchers can assess the stability of the binding pose, identify key interacting amino acid residues, and calculate binding free energies, which helps in understanding the mechanism of inhibition. nih.govepa.gov Dynamic simulations may reveal that the flexibility of the enzyme and ligand allows for an induced-fit mechanism, which would not be apparent from static docking alone. mdpi.com

A typical MD simulation for this compound would involve solvating it in a water box, adding ions to neutralize the system, and running the simulation for a duration of nanoseconds to microseconds to observe its dynamic behavior. mdpi.com Analysis of the simulation trajectory would provide information on structural stability, flexibility, and interaction patterns.

Theoretical ADMET Property Prediction for Lead Optimization

In the early stages of drug discovery, predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound is essential for lead optimization. nih.gov Computational, or in silico, methods provide a rapid and cost-effective way to evaluate these properties before committing to expensive and time-consuming experimental studies. nih.govphcogj.com For this compound, a range of computational models can be used to predict its drug-likeness and pharmacokinetic profile.

These predictions are often based on Quantitative Structure-Activity Relationship (QSAR) models, which correlate a compound's structural features with its biological or physicochemical properties. nih.gov Several "rules of thumb," such as Lipinski's Rule of Five, are used as initial filters for oral bioavailability. nih.gov

Predicted ADMET Properties:

Absorption: Properties like human intestinal absorption (HIA) and cell permeability (e.g., Caco-2) are predicted. The presence of polar groups like the amino and amide functions, along with the two aromatic rings, will influence its ability to cross biological membranes.

Distribution: The volume of distribution (Vd) and plasma protein binding (PPB) are estimated. Lipophilicity, often expressed as logP, is a key determinant of distribution. nih.gov The pyridine moiety generally improves water solubility and can influence distribution. nih.govrsc.org

Metabolism: Predictions identify likely sites of metabolic modification by cytochrome P450 (CYP) enzymes. The N-methyl group, the aromatic rings, and the amide bond are all potential sites for metabolic reactions like N-demethylation, hydroxylation, or hydrolysis.

Excretion: The route and rate of elimination are predicted.

Toxicity: Potential toxic liabilities, such as mutagenicity (Ames test), carcinogenicity, and cardiotoxicity (hERG inhibition), are flagged by computational models. phcogj.com

Table 3: Representative Theoretical ADMET Profile This table is illustrative, based on typical values for pyridine-containing small molecule drugs.

Property Predicted Value/Classification Significance
Molecular Weight ~241.28 g/mol Complies with Lipinski's Rule (<500)
logP (Lipophilicity) 1.5 - 2.5 Optimal range for solubility and permeability
Hydrogen Bond Donors 2 (from -NH₂) Complies with Lipinski's Rule (≤5)
Hydrogen Bond Acceptors 3 (2x N, 1x O) Complies with Lipinski's Rule (≤10)
Rotatable Bonds 3 Good oral bioavailability expected (≤10)
Polar Surface Area (PSA) ~70-80 Ų Good cell permeability expected (<140 Ų)
Human Intestinal Absorption High Likely to be well-absorbed orally
Blood-Brain Barrier (BBB) Permeation Low to Medium May or may not cross into the CNS
CYP450 2D6 Inhibition Possible Inhibitor Potential for drug-drug interactions
hERG Inhibition Low Risk Low risk of cardiotoxicity

These in silico predictions serve as a guide for medicinal chemists to prioritize compounds and identify potential liabilities that may need to be addressed through structural modification, a key step in the process of lead optimization. researchgate.netmdpi.com

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

NMR spectroscopy serves as a primary method for the structural determination of "3-(6-Aminopyridin-3-yl)-N-methylbenzamide" in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the chemical environment, number, and connectivity of protons within the molecule. The analysis of a ¹H NMR spectrum for "this compound" reveals distinct signals corresponding to each unique proton.

In a typical spectrum, the aromatic protons of the benzamide (B126) and aminopyridine rings resonate in the downfield region, generally between δ 6.5 and 8.5 ppm, due to the deshielding effects of the aromatic currents. The precise chemical shifts and coupling patterns (singlet, doublet, triplet, etc.) allow for the assignment of each proton to its specific position on the rings. For instance, the protons on the aminopyridine ring are influenced by the electron-donating amino group and the ring nitrogen, leading to characteristic shifts. Similarly, the substitution pattern on the benzamide ring dictates the splitting patterns of its corresponding protons.

The N-methyl group protons typically appear as a singlet or a doublet (if coupled to the amide proton) in a more upfield region, often around δ 2.8-3.0 ppm. The amide proton (NH) signal can be broad and its chemical shift is often solvent-dependent, but it can typically be found in the downfield region. The protons of the amino group (NH₂) on the pyridine (B92270) ring also present as a distinct, often broad, signal.

Table 1: Representative ¹H NMR Spectral Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment
~8.42 d Aromatic Proton
~8.15 s Aromatic Proton
~7.80 d Aromatic Proton
~7.71 dd Aromatic Proton
~7.48 t Aromatic Proton
~6.53 d Aromatic Proton
~4.55 br s -NH₂ Protons

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of the molecule. Each unique carbon atom in "this compound" gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon of the amide group is characteristically found in the most downfield region of the spectrum, typically around δ 165-170 ppm. The aromatic carbons of the two rings resonate in the range of approximately δ 110-160 ppm. The specific chemical shifts are influenced by the nature and position of the substituents. For example, the carbon atom attached to the amino group on the pyridine ring will be significantly shielded compared to the other ring carbons. The N-methyl carbon appears in the upfield region of the spectrum, generally around δ 26 ppm. The comprehensive analysis of these shifts allows for the unambiguous confirmation of the carbon skeleton.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Chemical Shift (δ) ppm Assignment
~167.5 C=O (Amide)
~158.5 Aromatic C-NH₂
~148.0 Aromatic C
~138.0 Aromatic C
~135.0 Aromatic C
~130.0 Aromatic C
~129.0 Aromatic C
~127.0 Aromatic C
~126.0 Aromatic C
~125.0 Aromatic C
~108.0 Aromatic C

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms in "this compound," resolving any ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in a COSY spectrum indicate which protons are spin-coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the connectivity of protons within the benzamide and aminopyridine rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. Each cross-peak in an HSQC spectrum links a specific proton to its corresponding carbon, providing a direct ¹H-¹³C one-bond correlation map.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is used to establish longer-range (typically 2-3 bond) correlations between protons and carbons. HMBC is particularly valuable for identifying quaternary carbons (those without attached protons) and for piecing together different fragments of the molecule, such as linking the benzamide and aminopyridine rings.

By combining the information from these 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved, thus definitively confirming the structure of "this compound."

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental composition of "this compound." It also offers insights into the compound's structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is capable of measuring the m/z of an ion with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the molecular ion. For "this compound" (C₁₃H₁₃N₃O), HRMS can distinguish its exact mass from other ions with the same nominal mass but different elemental compositions. This provides a high degree of confidence in the identity of the compound.

Table 3: HRMS Data for this compound

Ion Calculated Exact Mass Observed Mass (m/z)

Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of moderately polar molecules like "this compound." In ESI-MS, the compound is typically protonated to form the pseudomolecular ion [M+H]⁺. The observation of this ion in the mass spectrum allows for the direct determination of the molecular weight of the compound.

Under certain instrumental conditions, fragmentation of the molecular ion can be induced, providing structural information. The fragmentation pattern is a molecular fingerprint that can be used for identification. For "this compound," characteristic fragmentation pathways would likely involve the cleavage of the amide bond, as well as fragmentations within the pyridine and benzene (B151609) ring systems. Analyzing these fragment ions helps to confirm the connectivity of the different structural motifs within the molecule.

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, is a powerful non-destructive method for identifying the functional groups within a molecule. surfacesciencewestern.com These techniques provide a molecular fingerprint based on the vibrational modes of chemical bonds. researchgate.net While FT-IR measures the absorption of infrared radiation by a molecule, FT-Raman measures the inelastic scattering of laser light. surfacesciencewestern.com Together, they provide complementary information; FT-IR is particularly sensitive to polar bonds and hetero-nuclear functional groups (like C=O), while FT-Raman is more sensitive to non-polar and homo-nuclear bonds (like C-C). surfacesciencewestern.com

For this compound, the spectra would be characterized by vibrations corresponding to its primary amine (-NH₂), secondary amide (-C(O)NH-), and aromatic ring (pyridine and benzene) functionalities.

Key expected vibrational modes for this compound are based on data from related aminopyridine and benzamide compounds. core.ac.uknih.gov The primary amine group (-NH₂) typically shows asymmetric and symmetric N-H stretching vibrations in the 3500–3300 cm⁻¹ region. core.ac.uknih.gov The secondary amide group is expected to exhibit a characteristic N-H stretching band around 3300 cm⁻¹ and a strong carbonyl (C=O) stretching absorption (Amide I band) in the range of 1680–1630 cm⁻¹. nih.gov Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while C=C and C=N ring stretching vibrations for the pyridine and benzene rings are expected in the 1600–1400 cm⁻¹ region. researchgate.netcore.ac.uk

Table 1: Expected FT-IR and FT-Raman Vibrational Frequencies for this compound

Wavenumber Range (cm⁻¹) Assignment Expected in FT-IR Expected in FT-Raman
3500 - 3300 N-H stretching (asymmetric & symmetric) of -NH₂ Strong Medium
~3300 N-H stretching of secondary amide Medium Weak
3100 - 3000 Aromatic C-H stretching Medium Strong
2980 - 2850 Aliphatic C-H stretching (N-methyl) Weak Medium
1680 - 1630 C=O stretching (Amide I) Very Strong Weak
1620 - 1580 N-H bending (scissoring) of -NH₂ Strong Weak
1580 - 1520 N-H bending & C-N stretching (Amide II) Strong Medium
1600 - 1400 Aromatic C=C and C=N ring stretching Strong Strong
1380 - 1260 Aromatic C-N stretching Strong Medium

X-ray Diffraction for Solid-State Structure Analysis

Single-Crystal X-ray Diffraction for Absolute Configuration and Molecular Geometry

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for elucidating the exact molecular structure. mdpi.com By irradiating a single crystal with an X-ray beam, a diffraction pattern is produced that can be mathematically transformed into a model of the electron density, revealing the precise positions of atoms. researchgate.net

Table 2: Representative Crystallographic Data Expected for this compound (Hypothetical)

Parameter Expected Value/System
Crystal System Monoclinic or Orthorhombic
Space Group P2₁/c or P-1 (common for such molecules)
a (Å) 5 - 10
b (Å) 10 - 20
c (Å) 10 - 20
β (°) 90 - 105 (for monoclinic)
Z (molecules/unit cell) 2 or 4
Bond Length C=O (Å) ~1.23
Bond Length Amide C-N (Å) ~1.33
Bond Length Pyridine C-N (Å) ~1.34
Bond Length Benzene C-C (Å) ~1.39

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The way molecules arrange themselves in a crystal is governed by intermolecular forces. SC-XRD data allows for a detailed analysis of these interactions, which are crucial for understanding the material's physical properties. For this compound, the primary amine (-NH₂) and secondary amide (N-H) groups are strong hydrogen bond donors, while the pyridine nitrogen, amine nitrogen, and amide carbonyl oxygen are strong acceptors.

It is highly probable that the crystal structure would be stabilized by a network of intermolecular hydrogen bonds. A common motif in related amide structures is the formation of chains or dimers via N-H···O hydrogen bonds between the amide groups of adjacent molecules. researchgate.net Additionally, the primary amine group could form N-H···N hydrogen bonds with the pyridine ring of a neighboring molecule. The aromatic rings also allow for potential π-π stacking interactions, further stabilizing the crystal packing. researchgate.net

Hirshfeld Surface Analysis and 2D Fingerprinting for Crystal Packing Insights

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govmdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds. mdpi.com

This analysis can be decomposed into a 2D fingerprint plot, which summarizes all intermolecular contacts and provides a quantitative percentage contribution for each type of interaction. researchgate.net For this compound, the fingerprint plot is expected to be dominated by H···H contacts, which typically account for the largest portion of the surface area. nih.govresearchgate.net Significant contributions from O···H/H···O and N···H/H···N contacts would quantitatively confirm the presence and importance of hydrogen bonding in the crystal packing. researchgate.net C···H/H···C interactions, indicative of C-H···π contacts, would also be expected. acs.org

Table 3: Predicted Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

Interaction Type Predicted Contribution (%)
H···H 40 - 50%
O···H / H···O 15 - 25%
C···H / H···C 10 - 20%
N···H / H···N 10 - 15%
C···C 3 - 7%
Others < 5%

Chromatographic Techniques for Purity Assessment and Enantiomeric Separation

Chromatography is an essential analytical technique for separating, identifying, and quantifying the components of a mixture. nih.gov It is widely used in pharmaceutical analysis to determine the purity of active ingredients and identify any related substances or impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

High-Performance Liquid Chromatography (HPLC) is the foremost technique for assessing the purity of pharmaceutical compounds. rjptonline.org A typical method for a compound like this compound would involve reversed-phase chromatography. sielc.com In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, usually a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol. nih.govrjptonline.org

A gradient elution program, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the separation of the main compound from any potential impurities, which may have different polarities. rjptonline.org Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where the aromatic rings of the molecule exhibit strong absorbance (e.g., 254 nm). researchgate.net Method validation would be performed to establish its linearity, precision, accuracy, and robustness, ensuring it is suitable for routine quality control. nih.gov

Table 4: Typical HPLC Parameters for Purity Analysis

Parameter Typical Condition
Column Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid or Trifluoroacetic Acid
Mobile Phase B Acetonitrile or Methanol
Elution Mode Gradient
Flow Rate 1.0 mL/min
Detection UV at ~254 nm
Column Temperature 25 - 40 °C

Chiral HPLC for Optical Resolution (if applicable)

The application of Chiral High-Performance Liquid Chromatography (HPLC) for the optical resolution of this compound is not applicable. A thorough analysis of the molecular structure of this compound reveals that the compound is achiral.

Chiral compounds possess a non-superimposable mirror image, a property known as chirality, which typically arises from the presence of one or more stereocenters, most commonly a carbon atom bonded to four different substituent groups. Optical resolution is the process of separating a mixture of enantiomers (the non-superimposable mirror images of a chiral compound).

The structure of this compound consists of a 6-aminopyridin-3-yl group attached to the 3-position of an N-methylbenzamide moiety. The molecule possesses a plane of symmetry and lacks any chiral centers. As a result, it does not exist as a pair of enantiomers.

Since optical resolution by techniques such as chiral HPLC is exclusively employed for the separation of enantiomers of a chiral compound, this method is not relevant to the analysis of this compound.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(6-Aminopyridin-3-yl)-N-methylbenzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves coupling 6-aminopyridine-3-carboxylic acid derivatives with N-methylbenzamide precursors. Key steps include:

  • Activation of the carboxylic acid using reagents like HATU or EDCI in DMF or dichloromethane .
  • Nucleophilic substitution under inert atmospheres (e.g., nitrogen) to minimize oxidation .
  • Optimization of temperature (e.g., 0–25°C) and reaction time (12–24 hours) to maximize yield and purity. Post-synthesis purification via column chromatography or recrystallization is standard .

Q. Which analytical techniques are most effective for structural characterization of this compound?

  • Methodology :

  • NMR spectroscopy (¹H, ¹³C, and 2D-COSY) confirms proton environments and connectivity, particularly for the aminopyridine and benzamide moieties .
  • High-resolution mass spectrometry (HR-MS) validates molecular weight and fragmentation patterns .
  • X-ray crystallography resolves stereochemistry and intermolecular interactions, critical for understanding solid-state behavior .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodology :

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts .
  • Cellular viability assays (MTT or CellTiter-Glo) to assess cytotoxicity in cancer or normal cell lines .
  • Receptor binding studies with radiolabeled ligands or surface plasmon resonance (SPR) to quantify affinity .

Advanced Research Questions

Q. How can researchers resolve inconsistencies in biological activity data across different experimental setups?

  • Methodology :

  • Control standardization : Ensure consistent cell passage numbers, serum concentrations, and assay buffers .
  • Orthogonal validation : Combine SPR with isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
  • Stability profiling : Investigate compound degradation under varying pH, temperature, or light exposure using HPLC-UV/MS .

Q. What strategies are employed to study structure-activity relationships (SAR) for analogs of this compound?

  • Methodology :

  • Systematic substituent variation : Modify the pyridine’s amino group or benzamide’s methyl group to assess impact on potency .
  • Computational modeling : Use molecular docking (AutoDock, Schrödinger) to predict binding poses and identify key residues for interaction .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent changes to guide rational design .

Q. How is the mechanism of action elucidated for this compound in complex biological systems?

  • Methodology :

  • CRISPR-Cas9 knockout screens : Identify gene dependencies linked to compound efficacy .
  • Thermal proteome profiling (TPP) : Map target engagement across the proteome .
  • Cryo-EM or X-ray crystallography : Resolve compound-bound structures of target proteins (e.g., kinases) to reveal binding motifs .

Q. What approaches are used to address low solubility or bioavailability in preclinical studies?

  • Methodology :

  • Co-solvent systems : Test DMSO/PEG combinations for in vitro assays; use cyclodextrins for in vivo formulations .
  • Prodrug design : Introduce hydrolyzable groups (e.g., esters) to enhance membrane permeability .
  • Pharmacokinetic (PK) profiling : Monitor plasma half-life and tissue distribution via LC-MS/MS in rodent models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.